1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol
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Overview
Description
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is a chemical compound characterized by the presence of a cyclopropyl group attached to a thiadiazole ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
The synthesis of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The ethan-1-ol group is then introduced through subsequent reactions .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations .
Chemical Reactions Analysis
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-ol: This compound has a propyl group instead of a cyclopropyl group, which may affect its chemical reactivity and biological activity.
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H10N2OS |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-(4-cyclopropylthiadiazol-5-yl)ethanol |
InChI |
InChI=1S/C7H10N2OS/c1-4(10)7-6(5-2-3-5)8-9-11-7/h4-5,10H,2-3H2,1H3 |
InChI Key |
IODINCCVXBGRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=NS1)C2CC2)O |
Origin of Product |
United States |
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